molecular formula C6H2Cl2O4-2 B1241000 2,5-Dichloro-cis,cis-muconate

2,5-Dichloro-cis,cis-muconate

Cat. No. B1241000
M. Wt: 208.98 g/mol
InChI Key: HECLTTZJJYETPR-ZPUQHVIOSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-cis,cis-muconate(2-) is a 2,5-dichloromuconate(2-). It derives from a cis,cis-muconate.

Scientific Research Applications

Biodegradation and Metabolization

Research has shown that 2,5-Dichloro-cis,cis-muconate is a key compound in the degradation of various chlorinated aromatic compounds by bacteria. For instance, Alcaligenes eutrophus JMP 134 metabolizes 3,5-dichlorocatechol with 2,4-Dichloro-cis,cis-muconate as a ring cleavage product (Pieper et al., 1991). Another study on Pseudomonas putida PRS2000 demonstrates that the conversion of 2-chloro-cis,cis-muconate leads to the formation of chloromuconolactones, which are stable at physiological pH (Vollmer et al., 1994). This indicates a unique metabolic pathway in bacteria for dealing with chlorinated compounds.

Enzymatic Activity and Specificity

Various studies focus on the enzymatic reactions involving 2,5-Dichloro-cis,cis-muconate. For example, Vollmer and Schlömann (1995) found that chloromuconate cycloisomerases can catalyze chloride elimination from 2,5-Dichloro-cis,cis-muconate and its metabolites, indicating specific enzymatic activity (Vollmer & Schlömann, 1995). Additionally, a purification and characterization study of dichloromuconate cycloisomerase from Alcaligenes eutrophus JMP 134 highlighted the enzyme's specific interaction with different muconates, including 2,5-Dichloro-cis,cis-muconate (Kuhm et al., 1990).

Environmental Applications

2,5-Dichloro-cis,cis-muconate plays a significant role in environmental applications, particularly in the biodegradation of pollutants. Schmidt and Knackmuss (1980) highlighted the conversion of chlorinated muconic acids into maleoylacetic acid, an essential step in the microbial breakdown of certain pollutants (Schmidt & Knackmuss, 1980). This illustrates the potential of 2,5-Dichloro-cis,cis-muconate in bioremediation and environmental clean-up efforts.

Polymerization and Industrial Applications

From an industrial perspective, 2,5-Dichloro-cis,cis-muconate is relevant in the synthesis of polymers. Rorrer et al. (2016) discussed the use of muconic acid in the synthesis of unsaturated polyesters, indicating the potential for incorporating 2,5-Dichloro-cis,cis-muconate into novel polymeric materials (Rorrer et al., 2016).

properties

Product Name

2,5-Dichloro-cis,cis-muconate

Molecular Formula

C6H2Cl2O4-2

Molecular Weight

208.98 g/mol

IUPAC Name

(2E,4E)-2,5-dichlorohexa-2,4-dienedioate

InChI

InChI=1S/C6H4Cl2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h1-2H,(H,9,10)(H,11,12)/p-2/b3-1+,4-2+

InChI Key

HECLTTZJJYETPR-ZPUQHVIOSA-L

Isomeric SMILES

C(=C(/Cl)\C(=O)[O-])\C=C(\Cl)/C(=O)[O-]

Canonical SMILES

C(=C(C(=O)[O-])Cl)C=C(C(=O)[O-])Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichloro-cis,cis-muconate
Reactant of Route 2
2,5-Dichloro-cis,cis-muconate
Reactant of Route 3
2,5-Dichloro-cis,cis-muconate

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